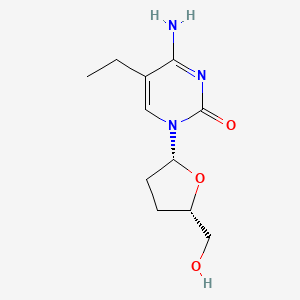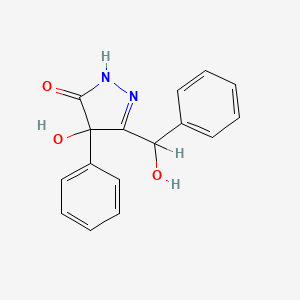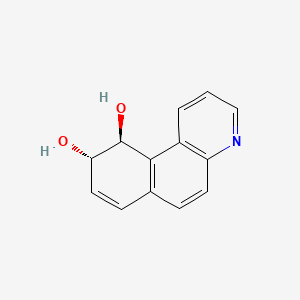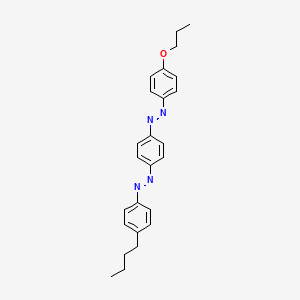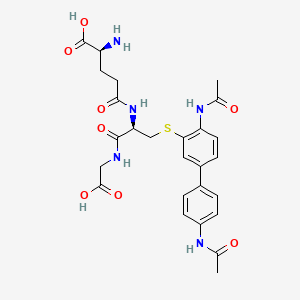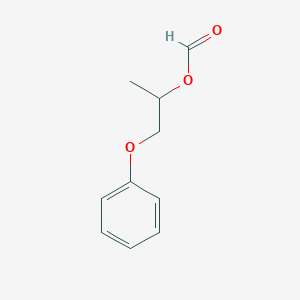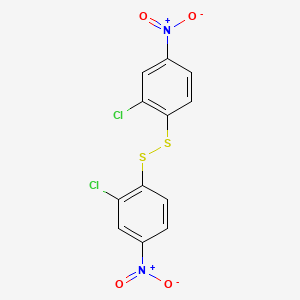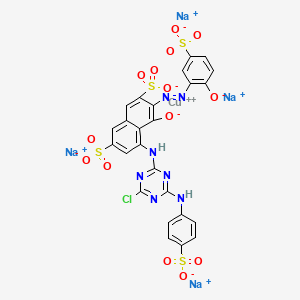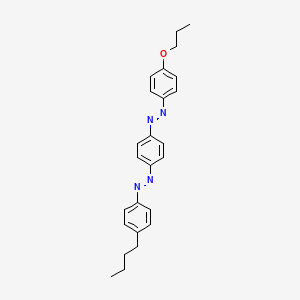
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is an aromatic azo compound characterized by the presence of a diazene group (-N=N-) linking two phenyl rings. This compound is notable for its vibrant color and stability, making it valuable in various applications, particularly in the dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
Industrial production of this compound generally follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain product quality and yield. The use of continuous flow reactors is also common to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Diazene compounds can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- finds extensive use in scientific research due to its unique properties:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Widely used in the production of dyes, pigments, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- involves its interaction with molecular targets through the azo group. The compound can undergo reversible cis-trans isomerization under light or thermal conditions, which is exploited in various applications such as photoresponsive materials. The molecular pathways involved include the interaction with specific enzymes or receptors, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Diazene, (4-((4-butylphenyl)azo)phenyl)(4-ethoxyphenyl)-, (E,E)-
- Diazene, (4-((4-butylphenyl)azo)phenyl)(4-methoxyphenyl)-, (E,E)-
- Diazene, (4-((4-butylphenyl)azo)phenyl)(4-butoxyphenyl)-, (E,E)-
Highlighting Uniqueness
Diazene, (4-((4-butylphenyl)azo)phenyl)(4-propoxyphenyl)-, (E,E)- is unique due to its specific substituents on the aromatic rings, which impart distinct physical and chemical properties. The presence of the butyl and propoxy groups enhances its solubility and stability, making it particularly suitable for specific industrial applications.
Propiedades
| G207, Cancer killing viruses are modified to make them utilizable as a therapeutic agent in human by switching off certain genes that normally enable the virus to multiply in healthy cells, which would destroy these cells. As a result of this genetic modification, the HSVs are able to reproduce in tumor cells solely, since only this offer an environment that compensates for the loss of the removed viral genes. Consequently, the virus is able to replicate in the tumor cells, selectively destroying them without harming healthy tissue. | |
Número CAS |
162320-00-5 |
Fórmula molecular |
C25H28N4O |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(4-butylphenyl)-[4-[(4-propoxyphenyl)diazenyl]phenyl]diazene |
InChI |
InChI=1S/C25H28N4O/c1-3-5-6-20-7-9-21(10-8-20)26-27-22-11-13-23(14-12-22)28-29-24-15-17-25(18-16-24)30-19-4-2/h7-18H,3-6,19H2,1-2H3 |
Clave InChI |
ZUGKFNYCFBDWIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


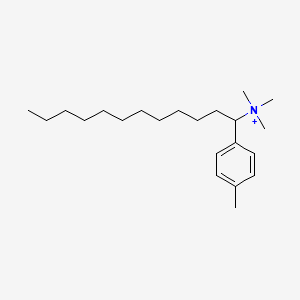
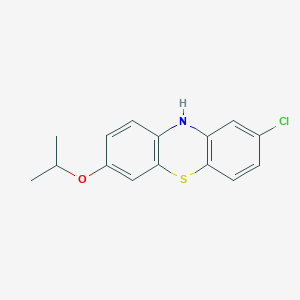
![9-pyridin-4-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12799772.png)
